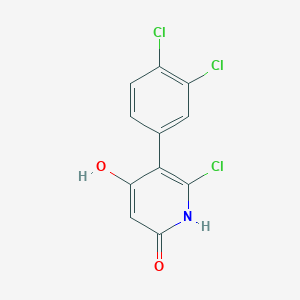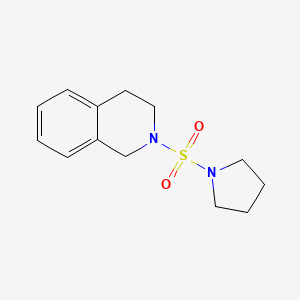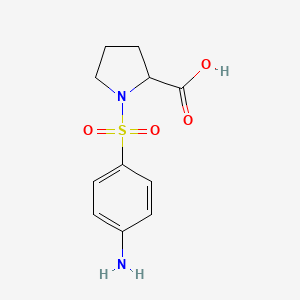![molecular formula C22H19N3O4S B2694797 N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941943-55-1](/img/structure/B2694797.png)
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the compound’s stability and could potentially influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbonyl group could potentially make it polar, influencing its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds related to the one have been synthesized and characterized for their structural and conformational features. For example, a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized, characterized by NMR, IR spectroscopy, and mass spectrometry, and subjected to a single crystal X-ray study to determine their conformational features (Zablotskaya et al., 2013).
Biological Activities
Cytotoxicity and Antimicrobial Activities : The synthesized derivatives showed a range of biological activities, including marked sedative actions, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. These activities suggest their potential in developing new therapeutic agents (Zablotskaya et al., 2013).
Anticonvulsant Effects : Other derivatives, such as N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide, were evaluated for their anticonvulsant effects using various models of experimental epilepsy. One compound in particular showed potency greater than phenytoin and ethosuximide, used as reference antiepileptic drugs, indicating the therapeutic potential of these compounds in epilepsy treatment (Malik et al., 2013).
Mechanistic Studies and Application
Mechanistic Insights : Studies on the mechanism of action, such as investigating the hydrolytic opening of the quinazoline ring in certain derivatives, provide deeper insights into the reactivity and potential modifications of these compounds for enhanced biological activities (Shemchuk et al., 2010).
Design and Synthesis for Targeted Activities : The design and synthesis of new derivatives, based on structural modifications, aim to improve specific biological activities, such as antimicrobial and antioxidant properties. This approach highlights the potential of these compounds in developing targeted therapeutic agents (Gadhave & Kuchekar, 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c26-20(25-9-3-5-14-4-1-2-6-17(14)25)11-16-12-30-22(23-16)24-21(27)15-7-8-18-19(10-15)29-13-28-18/h1-2,4,6-8,10,12H,3,5,9,11,13H2,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUUEGNNRSOPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2694715.png)
![1-(benzo[d]oxazol-2-yl)-N-(4,5-dihydrothiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2694716.png)

![3-[(4-Bromopyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide](/img/structure/B2694720.png)
![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2694721.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2694722.png)
![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2694724.png)
![1-[4-(4-fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2694725.png)
![2-(ethylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2694727.png)
![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2694728.png)
![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}propanamide](/img/structure/B2694731.png)

